molecular formula C18H15NO4 B120173 Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate CAS No. 153397-37-6

Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate

Cat. No. B120173
M. Wt: 309.3 g/mol
InChI Key: BULMJHWAUIQGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate, also known as EDOCE, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. EDOCE is a versatile compound that can be synthesized using different methods, and its unique chemical structure and properties have led to extensive research on its mechanism of action, biochemical and physiological effects, and future directions for its use.

Mechanism Of Action

The mechanism of action of Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell wall synthesis.

Biochemical And Physiological Effects

Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anticancer agents. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has been found to have low toxicity towards normal cells, which is a significant advantage over traditional chemotherapy drugs.

Advantages And Limitations For Lab Experiments

Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and high purity Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate can be obtained using optimized methods. Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has also been found to have good stability and solubility in various solvents, making it easy to handle in lab experiments. However, Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has some limitations, such as its low water solubility, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate. One potential application is in the development of new anticancer agents. Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has shown significant activity against various cancer cell lines, and further research is needed to optimize its use in cancer treatment. Another potential application is in the development of new antimicrobial agents. Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has shown promising activity against fungal and bacterial cells, and further research is needed to explore its potential in this area. Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate can also be used as a building block for the synthesis of new organic compounds, which have potential applications in materials science. Overall, Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate is a versatile compound with significant potential for use in various fields.

Synthesis Methods

Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with phenyl hydrazine, followed by cyclization with triethyl orthoformate. Another method involves the reaction of ethyl cyanoacetate with benzil and phenylhydrazine, followed by cyclization with acetic anhydride. These methods have been optimized to yield high purity Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate, which can be used for various applications.

Scientific Research Applications

Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has also been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. In addition, Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate has been used as a building block for the synthesis of various organic compounds, including heterocycles, which have potential applications in materials science.

properties

CAS RN

153397-37-6

Product Name

Ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl 5-oxo-2,4-diphenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C18H15NO4/c1-2-22-16(20)18(14-11-7-4-8-12-14)17(21)23-15(19-18)13-9-5-3-6-10-13/h3-12H,2H2,1H3

InChI Key

BULMJHWAUIQGCY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

synonyms

4-Oxazolecarboxylic acid, 4,5-dihydro-5-oxo-2,4-diphenyl-, ethyl ester

Origin of Product

United States

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